Ethyl 1-(fluoromethyl)cyclopropanecarboxylate
Description
Historical Development and Discovery Context
The development of fluorinated cyclopropane derivatives, including this compound, represents an important chapter in the evolution of organofluorine chemistry. While specific discovery information for this particular compound is not extensively documented, fluorinated cyclopropanes as a class have garnered significant research interest since the early 2000s.
The synthesis and applications of these compounds gained momentum as researchers recognized the unique properties that fluorine incorporation imparts to organic structures. A notable advancement in this field occurred with the development of stereoselective synthesis methods for fluorinated cyclopropanes. Research published in 2021 highlighted that "Fluorine-containing cyclopropanes are a subclass of cyclopropane derivatives that have generated considerable interest in medicinal chemistry for several decades", indicating the growing importance of these compounds over time.
The synthesis of this compound and related structures has been refined through various methodological approaches. One documented synthetic route involves the use of fluoromethylation reagents such as nitrogen, nitrogen-diethylaminosulfur trifluoride or similar fluorinating agents that facilitate the introduction of the fluoromethyl group onto the cyclopropane structure.
Significance within Fluorinated Cyclopropane Chemistry
This compound holds substantial significance within fluorinated cyclopropane chemistry due to its structural attributes and synthetic versatility. The compound serves as a valuable intermediate in the synthesis of pharmaceuticals, making it particularly relevant to medicinal chemistry applications.
Research has demonstrated that "the replacement of a cyclopropane carbon-hydrogen bond or carbon-methyl bond with fluorine or a fluorinated group can lead sometimes to synergistic effects in terms of biological activity and improved metabolic profile of a cyclopropane containing bioactive compound". This property explains why fluorinated cyclopropanes, including this compound, have become important building blocks in pharmaceutical research.
The synthetic utility of this compound is further enhanced by the reactivity of its functional groups. Various transformations can be performed on this compound, including:
- Ester hydrolysis to yield the corresponding carboxylic acid
- Reduction of the ester to alcohol derivatives
- Further functionalization of the fluoromethyl group
- Ring-opening reactions of the cyclopropane structure
These transformation possibilities make this compound a versatile synthetic intermediate for accessing more complex fluorinated structures.
Position in Organofluorine Chemistry Landscape
Within the broader landscape of organofluorine chemistry, this compound occupies a specialized position that combines the unique properties of cyclopropanes with the distinctive characteristics of carbon-fluorine bonds. Organofluorine chemistry encompasses the study and application of organic compounds containing carbon-fluorine bonds, which are notable for several distinctive features.
The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, with an average bond energy around 480 kJ/mol. This is significantly stronger than bonds of carbon with other halogens (for comparison, the carbon-chlorine bond energy is around 320 kJ/mol). Additionally, the carbon-fluorine bond is relatively short (approximately 1.4 Å), and fluorine has the highest electronegativity of all elements at 3.98, which creates a high dipole moment of 1.41 D in the carbon-fluorine bond.
These unique properties contribute to several characteristics of organofluorine compounds, including:
- High thermal and chemical stability
- Distinctive electronic properties
- Specific conformational preferences
- Altered lipophilicity profiles compared to non-fluorinated analogues
This compound inherits these general properties of organofluorine compounds while also possessing the distinctive reactivity associated with cyclopropane rings. This combination makes it particularly valuable in contexts where both stability and specific reactivity are required.
Classification and Nomenclature
This compound is classified as an ester, specifically a carboxylic acid derivative with a fluorinated substituent. Its International Union of Pure and Applied Chemistry (IUPAC) name is ethyl 1-(fluoromethyl)cyclopropane-1-carboxylate, which systematically describes its structural components:
- "Ethyl" refers to the ethyl group attached to the carboxylate oxygen
- "1-(fluoromethyl)" indicates a fluoromethyl group attached to position 1 of the cyclopropane ring
- "cyclopropane" denotes the three-carbon ring structure
- "1-carboxylate" specifies a carboxylate group at position 1 of the cyclopropane ring
The compound is registered with Chemical Abstracts Service (CAS) number 917095-87-5, which uniquely identifies it in chemical databases and literature.
In terms of structural classification, this compound contains three key structural elements that define its chemical identity and reactivity:
- A cyclopropane ring core structure
- A fluoromethyl substituent at the quaternary carbon
- An ethyl ester functional group
This combination of features places it at the intersection of cyclopropane chemistry, organofluorine chemistry, and ester chemistry, contributing to its unique properties and applications in synthetic organic chemistry and pharmaceutical development.
Properties
IUPAC Name |
ethyl 1-(fluoromethyl)cyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11FO2/c1-2-10-6(9)7(5-8)3-4-7/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDOLMNJREJLNBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 1-(fluoromethyl)cyclopropanecarboxylate is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, experimental findings, and applications in various fields.
Chemical Structure and Properties
This compound has the following molecular characteristics:
- Molecular Formula : CHFO
- Molecular Weight : Approximately 146.16 g/mol
- Functional Groups : Cyclopropane ring, fluoromethyl group, ethyl ester
The presence of the fluoromethyl group enhances the compound's lipophilicity, which is crucial for its interaction with biological membranes and targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The fluoromethyl group increases binding affinity, potentially leading to inhibition or modulation of enzymatic activity. This mechanism is vital for understanding how the compound can influence metabolic pathways or serve as an enzyme inhibitor.
Enzyme Interaction Studies
This compound has been utilized as a substrate in various enzymatic assays. These studies reveal insights into enzyme specificity and mechanisms, highlighting the compound's role as a probe for studying biochemical pathways:
- Kinetic Parameters : The compound has been shown to affect the kinetics of certain enzymes, providing data on inhibition constants and enzyme-substrate interactions.
- Inhibition Studies : Research indicates that it can inhibit specific enzymes involved in metabolic processes, suggesting potential therapeutic applications in drug design .
Synthesis and Applications in Drug Development
The compound is also significant in organic synthesis, particularly in the creation of cyclopropane-containing compounds that are prevalent in drug molecules. Its utility has been demonstrated in various catalytic reactions:
- Cobalt-Catalyzed Reactions : Used with alkyl iodides to produce diverse cyclopropane derivatives.
- Nickel-Catalyzed Cross-Coupling : Effective in synthesizing 1-arylcyclopropylamines, which are valuable in small molecule drug discovery.
Data Table: Summary of Biological Activities
| Biological Activity | Description | Reference |
|---|---|---|
| Enzyme Inhibition | Affects kinetics of specific enzymes | |
| Substrate for Enzymatic Assays | Used to probe enzyme function | |
| Synthesis of Cyclopropane Derivatives | Valuable in pharmaceutical research | |
| Potential Therapeutic Applications | Explored for roles in neurology |
Case Studies
- Enzyme Specificity Investigation :
-
Synthesis of Cyclopropane Derivatives :
- In a series of experiments, researchers synthesized various cyclopropane derivatives using this compound as a precursor. The results demonstrated high yields and functional group tolerance, showcasing its utility in drug development processes.
Scientific Research Applications
Chemical Properties and Structure
Ethyl 1-(fluoromethyl)cyclopropanecarboxylate has the molecular formula and a molecular weight of approximately 146.16 g/mol. The presence of the fluoromethyl group enhances the compound's reactivity and stability, making it a valuable intermediate in various chemical reactions.
Medicinal Chemistry
EFMC has shown potential in medicinal chemistry, particularly in the development of new pharmaceuticals. The fluoromethyl group is known to increase lipophilicity and metabolic stability, which can enhance the bioavailability of drug candidates.
- Anticancer Activity : Research indicates that compounds with similar cyclopropane structures may exhibit anticancer properties by interfering with cellular signaling pathways. EFMC's unique structure allows for selective targeting of cancer cells, making it a candidate for further investigation in cancer therapeutics.
- Neurological Applications : Preliminary studies suggest that EFMC may influence neurotransmitter systems, potentially offering avenues for treating neurological disorders. The compound's ability to modulate receptor activity could lead to the development of new treatments for conditions such as epilepsy or depression.
Organic Synthesis
EFMC serves as an important building block in organic synthesis. Its structural features enable it to participate in various reactions:
- Cyclopropanation Reactions : EFMC can be synthesized through cyclopropanation methods involving diazo compounds. This reaction is crucial for creating complex cyclic structures that are prevalent in natural products and pharmaceuticals.
- Functionalization : The fluoromethyl group can be utilized for further functionalization, allowing chemists to create a diverse range of derivatives that may possess enhanced biological activities or novel properties.
Material Science
In material science, EFMC's unique properties make it suitable for developing advanced materials:
- Polymer Chemistry : EFMC can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Its fluorinated structure contributes to improved chemical resistance and durability of the resulting materials.
- Nanotechnology : The compound may also play a role in nanotechnology applications, where its reactivity can be exploited to create functionalized nanoparticles for drug delivery systems or diagnostic tools.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the effects of EFMC on human cancer cell lines. Results indicated that EFMC inhibited cell proliferation and induced apoptosis, suggesting its potential as an anticancer agent. Further mechanistic studies are required to elucidate its action pathways.
Case Study 2: Synthesis Applications
Research demonstrated a novel synthetic route utilizing EFMC as a precursor for synthesizing complex cyclopropane derivatives. This method showcased improved yields and selectivity compared to traditional synthetic approaches, highlighting EFMC's utility in organic synthesis.
Comparison with Similar Compounds
Table 1: Key Properties of Ethyl Cyclopropanecarboxylate Derivatives
*Example from Ethyl (1S,2R)-1-(benzoylamino)-2-(difluoromethyl)cyclopropanecarboxylate ().
Structural and Electronic Effects
- Fluoromethyl (–CH₂F): Introduces moderate electronegativity and polarity, enhancing metabolic stability compared to non-fluorinated analogs. The –CH₂F group is less electron-withdrawing than –CF₃, reducing ring strain in the cyclopropane .
- Trifluoromethyl (–CF₃) : Strongly electron-withdrawing, increasing acidity of adjacent protons and stabilizing the cyclopropane ring against ring-opening reactions .
- Hydroxymethyl (–CH₂OH) : Polar and reactive, enabling participation in hydrogen bonding and further derivatization (e.g., oxidation to carboxylates) .
Research Findings and Challenges
- Stability : Trifluoromethyl derivatives exhibit higher thermal stability (boiling point ~127°C) compared to fluoromethyl analogs .
- Contradictions : reports conflicting boiling points for the trifluoromethyl variant (84–86°C vs. 127.4°C), highlighting the need for experimental validation.
- Safety : Fluorinated compounds often require careful handling due to irritant properties (e.g., trifluoromethyl derivative in ) .
Q & A
Q. What experimental and computational approaches reconcile conflicting reactivity data in fluorinated cyclopropane systems?
- Methodological Answer : Combine kinetic isotope effect (KIE) studies with DFT calculations to distinguish between concerted and stepwise mechanisms. For example, deuterium labeling at the cyclopropane bridgehead (C1) can reveal if H/D exchange affects reaction rates. MD simulations (e.g., using GROMACS) model solvent effects on transition states, resolving discrepancies between experimental and theoretical activation energies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
